Ibuprofen, isobutyl ester
Description
Historical Perspectives on Esterification of Ibuprofen (B1674241)
The esterification of ibuprofen is a concept rooted in the broader pharmaceutical strategy of prodrug design. The initial synthesis of ibuprofen was developed by the Boots Pure Drug Company in the 1960s. unirioja.es Following its widespread use, researchers began to explore chemical modifications to address certain limitations of the parent drug, such as its acidic nature which can contribute to gastrointestinal irritation. nih.gov The formation of ester derivatives was investigated as a means to mask the free carboxylic acid group of ibuprofen. nih.gov This approach is intended to create a more lipophilic and less acidic molecule that can be hydrolyzed back to the active ibuprofen form within the body. tandfonline.com Early research into ibuprofen esters looked at a variety of alcohol moieties to understand how different ester groups would affect the drug's properties and its potential for different delivery systems, such as transdermal patches. innovareacademics.innajah.edu
Role of Ester Derivatives in Pharmaceutical Chemistry Research
The creation of ester derivatives is a key chemical modification strategy in pharmaceutical chemistry research. tandfonline.com This approach is often employed to enhance the therapeutic efficacy or overcome the delivery challenges of a drug. For ibuprofen, esterification serves several potential purposes. One primary goal is to increase the lipophilicity of the drug. najah.edu A higher lipophilicity can improve the permeation of the drug through biological membranes, such as the skin, making it a candidate for topical or transdermal delivery systems. innovareacademics.innajah.edu This is particularly relevant for localized inflammatory conditions where direct application to the site of inflammation is desirable.
Furthermore, by converting the acidic carboxyl group into a neutral ester, the direct irritant effect on the gastric mucosa may be reduced. nih.gov The ester derivative itself is typically pharmacologically inactive and relies on in-vivo hydrolysis by esterase enzymes to release the active ibuprofen. tandfonline.comuobaghdad.edu.iq The rate of this hydrolysis is a critical factor and can be influenced by the nature of the alcohol used in the ester linkage. tandfonline.comuobaghdad.edu.iq Research in this area often involves the synthesis of a series of esters, including the isobutyl ester, to study the structure-activity relationship and identify the derivative with the most favorable characteristics for a specific application. mdpi.comnih.gov
The table below presents a comparison of the calculated partition coefficient (Log P), a measure of lipophilicity, for ibuprofen and its isobutyl ester. An increase in the Log P value indicates greater lipophilicity.
| Compound | Calculated Log P |
| Ibuprofen | 3.97 |
| Ibuprofen Isobutyl Ester | 5.2 |
This data is compiled from available research literature.
Scope of Academic Inquiry for Ibuprofen Isobutyl Ester
The academic investigation into ibuprofen isobutyl ester encompasses several key areas. A primary focus is on its synthesis and characterization. Standard synthesis methods include acid-catalyzed esterification of ibuprofen with isobutanol. najah.edu Characterization involves techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the ester bond. najah.edu
Another significant area of research is the study of its physicochemical properties. This includes determining its solubility in various solvents, its partition coefficient, and its stability. These properties are crucial for understanding its potential behavior in pharmaceutical formulations and biological systems.
The potential for ibuprofen isobutyl ester as a prodrug for transdermal delivery has also been a subject of study. innovareacademics.innajah.edu Research in this domain investigates the permeation of the ester across skin models and its subsequent hydrolysis to release ibuprofen. uobaghdad.edu.iq The enzymatic hydrolysis of ibuprofen isobutyl ester is a key aspect of its function as a prodrug, and studies have explored the use of various lipases for this conversion. uobaghdad.edu.iq
The table below summarizes some of the research findings related to the study of ibuprofen isobutyl ester.
| Research Area | Key Findings |
| Synthesis | Can be synthesized via acid-catalyzed esterification of ibuprofen with isobutanol. |
| Physicochemical Properties | Increased lipophilicity compared to ibuprofen, as indicated by a higher calculated Log P value. |
| Enzymatic Hydrolysis | Can be hydrolyzed by lipases, such as Rhizomucor miehei lipase (B570770). |
| Potential Application | Investigated as a potential prodrug for enhanced transdermal delivery. |
This table is based on data from published academic studies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64622-50-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3 |
InChI Key |
IZQZIVHKRMBEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ibuprofen Esters
Direct Esterification Reactions
Direct esterification involves the reaction of ibuprofen's carboxylic acid group with an alcohol, in this case, isobutyl alcohol, to form the corresponding ester and water. This transformation can be encouraged through the use of catalysts, which can be broadly categorized as chemical or biological.
The classical and most straightforward method for producing ibuprofen (B1674241) isobutyl ester is through Fischer-Speier esterification. This approach involves heating a mixture of ibuprofen and an excess of isobutyl alcohol in the presence of a strong acid catalyst.
The general procedure requires dissolving ibuprofen in the alcohol, followed by the addition of a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). najah.edu The mixture is then typically heated under reflux to drive the reaction towards the product side. The reaction is an equilibrium process, and the removal of water as it forms can increase the yield of the ester.
Following the reaction, the mixture is cooled, and a workup procedure is performed to isolate and purify the ester. This usually involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), washing with water to remove any remaining salts and unreacted alcohol, and extracting the ester into an organic solvent. The solvent is then removed, often by rotary evaporation, and the crude product can be further purified by techniques like column chromatography to yield the pure ibuprofen isobutyl ester. najah.edu The formation of the ester from the parent carboxylic acid can be confirmed by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, where the characteristic broad O-H band of the carboxylic acid disappears and the C=O stretch shifts to a wavenumber typical for an ester. najah.edu
In alignment with the principles of green chemistry, enzymatic and biocatalytic methods for synthesizing ibuprofen esters have gained significant attention. These methods employ lipases as biocatalysts, which offer high selectivity, operate under mild reaction conditions, and reduce the generation of hazardous waste. mdpi.com
The kinetic resolution of racemic ibuprofen is a key advantage of enzymatic esterification. Since the pharmacological activity of ibuprofen resides primarily in the (S)-enantiomer, lipases can be used to selectively esterify this enantiomer, allowing for the separation of the desired (S)-ibuprofen ester or the unreacted (R)-ibuprofen. dss.go.thviamedica.pl Lipases such as those from Candida rugosa, Candida antarctica (often immobilized as Novozym 435), and Rhizomucor miehei have proven effective in these reactions. mdpi.comviamedica.pl
The reaction is typically carried out in an organic solvent, such as isooctane (B107328) or cyclohexane, to solubilize the non-polar substrates and shift the equilibrium towards synthesis. dss.go.thviamedica.pl The choice of alcohol, in this case, isobutyl alcohol (or its isomer n-butanol as studied in several reports), influences both the reaction rate and the enantioselectivity (E-value) of the lipase (B570770). viamedica.pl Research has shown that reaction parameters like temperature, water activity, and enzyme concentration are critical for optimizing both the conversion percentage and the enantiomeric excess of the product. viamedica.plresearchgate.net For instance, using Candida rugosa lipase for the esterification of (R,S)-ibuprofen with n-butanol has been shown to achieve a conversion of 50.8% with an enantiomeric excess (eep) of 76.5% for the (S)-ester. viamedica.pl
The use of immobilized enzymes is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic feasibility and sustainability of the process. dss.go.thchemrxiv.org
| Catalyst | Alcohol | Solvent | Temp (°C) | Conversion (c) | Enantiomeric Excess (eep) | Ref |
| Candida rugosa lipase (immobilized) | n-Butanol | Isooctane | N/A | 50.8% | 76.5% | viamedica.pl |
| Lipase MY (Candida rugosa) | n-Butanol | Isooctane | 37 | ~30% | 95% | viamedica.pl |
| Lipase from Candida rugosa | Heptyl alcohol | Phosphate Buffer (pH 8.0) | 40 | N/A | High Enantioselectivity | researchgate.net |
| Lipozyme® 435 (C. antarctica) | Erythritol | t-Amyl alcohol | N/A | 82% | (R)-selective | mdpi.com |
Indirect Esterification via Precursors
A common strategy for indirect esterification is to first convert ibuprofen into its more reactive acid chloride derivative, 2-(4-isobutylphenyl)propanoyl chloride. This is typically achieved by reacting ibuprofen with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comresearchgate.net The excess thionyl chloride can be removed by distillation or azeotropic distillation with a dry solvent like benzene (B151609). tandfonline.com
More complex synthetic strategies involve molecular rearrangements to construct the ibuprofen ester framework. While often targeting simpler alkyl esters like the methyl or ethyl ester, these intermediates could subsequently be converted to the isobutyl ester via transesterification.
One notable example is the 1,2-aryl migration reaction, which is a key step in some modern industrial syntheses of ibuprofen. nih.govgoogle.com In one such pathway, a ketone precursor, 4'-isobutylpropiophenone, is treated with reagents like trimethyl orthoformate and iodine, which induces a rearrangement of the adjacent aryl group to form methyl 2-(4-isobutylphenyl)propanoate. google.comijprajournal.com This methyl ester can then be hydrolyzed to ibuprofen or potentially transesterified to other esters. google.com
Another advanced approach utilizes a photochemical reaction. The photo-Favorskii rearrangement of a suitable α-chloropropiophenone precursor in the presence of an alcohol can yield the corresponding ibuprofen ester. rsc.org This method, often implemented in continuous-flow reactors, offers a novel and efficient route that leverages light energy to drive the key rearrangement step, forming the ester product directly. rsc.org
A process involving a catalytic rearrangement has also been described where a ketal derived from 1-chloroethyl-4-isobutyl benzene ketone undergoes a rearrangement catalyzed by ibuprofen zinc to produce an ibuprofen ester. sci-hub.box These rearrangement strategies represent sophisticated chemical transformations that can offer high efficiency and novel pathways to ibuprofen and its derivatives. ijprajournal.com
Green Chemistry Principles in Ibuprofen Ester Synthesis
The synthesis of ibuprofen and its esters has become a case study in the application of green chemistry principles, moving from high-waste, multi-step processes to more atom-economical and environmentally benign alternatives. researchgate.netscribd.com
The original Boots synthesis of ibuprofen had a low atom economy of about 40%, generating significant waste. researchgate.net The subsequent BHC process streamlined the synthesis to three steps, utilized recyclable catalysts like hydrogen fluoride (B91410) and palladium, and dramatically improved the atom economy to around 77%, producing only acetic acid as a recoverable byproduct. researchgate.netscribd.com
The application of these principles is directly relevant to the synthesis of ibuprofen isobutyl ester:
Biocatalysis : As detailed in section 2.1.2, using enzymes like lipases replaces harsh acid catalysts, proceeds under mild conditions, reduces energy consumption, and offers high selectivity, minimizing byproducts. mdpi.comresearchgate.net
Catalysis over Stoichiometric Reagents : The use of recyclable acid catalysts or palladium catalysts in rearrangement and carbonylation reactions is superior to stoichiometric reagents like aluminum trichloride, which was used in early syntheses and generated large amounts of waste. scribd.comccchwc.edu.hk
Atom Economy : Processes like the BHC synthesis maximize the incorporation of starting materials into the final product, a core principle of green chemistry. researchgate.net
Safer Solvents and Auxiliaries : Research into enzymatic esterification often explores the use of less hazardous solvents or even solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.comresearchgate.net The replacement of toxic reagents with safer alternatives is a continuous goal in pharmaceutical manufacturing. ccchwc.edu.hk
By embracing these principles, the synthesis of ibuprofen isobutyl ester can be designed to be more efficient, cost-effective, and sustainable, minimizing its environmental footprint. ucl.ac.ukewadirect.com
Atom Economy and Waste Reduction Strategies
Traditional multi-step syntheses of ibuprofen, like the Boots process, have a low atom economy of around 40%, meaning a significant portion of the reactants are converted into waste. ucl.ac.uk In contrast, the more modern BHC (Boots-Hoechst-Celanese) three-step synthesis dramatically improves the atom economy to approximately 77.5%, primarily by using a recyclable hydrogen fluoride (HF) catalyst and minimizing byproducts. acs.orgscribd.com This greener approach streamlines the process, starting with the acylation of isobutylbenzene, followed by hydrogenation and carbonylation, which generates very little waste. sci-hub.boxausetute.com.au The focus on maximizing atom economy is a key driver in developing new synthetic routes, aiming to make the production of ibuprofen and its derivatives more sustainable. ijprajournal.com
Continuous Flow Synthesis Systems for Esterification
Continuous flow chemistry represents a modern approach to chemical synthesis, offering significant advantages for the production of ibuprofen and its esters. researchgate.netscispace.com Instead of large-scale batch reactors, reactants are pumped through a network of small tubes where the reaction occurs. This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time.
Several continuous-flow syntheses of ibuprofen have been developed, demonstrating the potential for rapid and efficient production. nih.govchemistryviews.org One approach involves a three-step sequence:
Friedel-Crafts Acylation: Using triflic acid as a catalyst. sci-hub.se
1,2-Aryl Migration: To form the methyl ester of ibuprofen. nih.govsci-hub.se
Saponification: Hydrolysis of the ester to yield ibuprofen. sci-hub.se
This entire process can be completed with a very short residence time, in some cases producing the final product in minutes with a high yield. nih.govchemistryviews.org The use of flow reactors enhances safety, especially when dealing with exothermic reactions or hazardous reagents, and allows for easier automation and scaling of the production process. chemistryviews.org
Formation of Ibuprofen Esters as Impurities and By-products in Chemical Systems
Ibuprofen esters can form unintentionally as degradation products in pharmaceutical formulations or as artifacts during analytical testing.
Esterification in Pharmaceutical Formulations (e.g., with polyethylene (B3416737) glycols, sorbitol, sorbitan)
In pharmaceutical products, especially liquid or soft gelatin capsule formulations, ibuprofen can react with excipients (inactive ingredients) that contain hydroxyl groups. oup.comingentaconnect.com This reaction, an esterification, is a known drug-excipient incompatibility.
During long-term stability testing of ibuprofen soft gelatin capsules, several ester impurities have been identified:
Ibuprofen-PEG Esters: Ibuprofen can react with polyethylene glycol (PEG), a common solvent used as a fill for capsules, to form both monoesters and diesters. oup.comresearchgate.net
Ibuprofen-Sorbitol and Sorbitan (B8754009) Esters: Sorbitol and its dehydrated form, sorbitan, are used as plasticizers in the gelatin shell of capsules. Ibuprofen has been shown to react with these components to form IBU-sorbitol and IBU-sorbitan monoesters. oup.comresearchgate.net
The formation of these impurities is a concern for pharmaceutical quality control, as they represent degradation of the active pharmaceutical ingredient. ingentaconnect.com
| Impurity | Reactant Excipient | Role of Excipient | Formulation Type | Reference |
|---|---|---|---|---|
| Ibuprofen-PEG Monoester/Diester | Polyethylene Glycol (PEG) | Fill solvent | Soft Gelatin Capsules | oup.comresearchgate.net |
| Ibuprofen-Sorbitol Monoester | Sorbitol | Plasticizer | Soft Gelatin Capsules | oup.com |
| Ibuprofen-Sorbitan Monoester | Sorbitan | Plasticizer | Soft Gelatin Capsules | oup.comresearchgate.net |
Formation in Analytical Solutions (e.g., methyl ester in methanol (B129727) solutions)
The use of alcoholic solvents, such as methanol, in the preparation of samples for analytical testing can lead to the artificial formation of ibuprofen esters. When ibuprofen is dissolved in methanol, particularly for extended periods, it can undergo esterification to form ibuprofen methyl ester. americanpharmaceuticalreview.comresearchgate.net
This phenomenon was highlighted when supply chain issues with acetonitrile (B52724), a common solvent for liquid chromatography, led analysts to use methanol as a substitute. americanpharmaceuticalreview.com It was observed that in a 70:30 methanol/water mixture, significant amounts of ibuprofen methyl ester formed within days. americanpharmaceuticalreview.com The rate of this reaction is influenced by pH. Studies have shown that controlling the pH of the methanolic solution, for instance by using a pH 6.0 buffer, can significantly slow down the esterification, ensuring the stability of the analytical solution for up to three days. americanpharmaceuticalreview.comresearchgate.net This is a critical consideration for quality control laboratories to avoid misidentifying an analytical artifact as an impurity in the drug substance. elsevierpure.com
Analytical Characterization Techniques and Methodologies for Ibuprofen Isobutyl Ester
Spectroscopic Analysis
Spectroscopic methods are fundamental in the analysis of ibuprofen (B1674241) isobutyl ester, providing detailed information on its functional groups, atomic connectivity, and molecular mass.
FTIR spectroscopy is a powerful and rapid technique for confirming the successful synthesis of ibuprofen isobutyl ester by identifying the presence of the ester functional group and the concurrent disappearance of the carboxylic acid group of the ibuprofen starting material.
The key spectral evidence for esterification is a significant shift in the carbonyl (C=O) stretching vibration. In ibuprofen, the carboxylic acid carbonyl exhibits a sharp absorption band around 1708-1721 cm⁻¹. innovareacademics.inresearchgate.net Upon conversion to the isobutyl ester, this band shifts to a higher wavenumber, typically appearing in the range of 1730-1750 cm⁻¹, which is characteristic of an ester carbonyl group. innovareacademics.inimpactfactor.org
Another definitive indicator is the disappearance of the broad O-H stretching band of the carboxylic acid, which is prominent in the spectrum of ibuprofen, typically spanning from 2500 to 3300 cm⁻¹. In the FTIR spectrum of the purified ester, this broad absorption is absent. innovareacademics.in Additionally, the appearance of C-O stretching vibrations for the ester linkage, usually found in the 1150-1250 cm⁻¹ region, further supports the structural confirmation. impactfactor.org
Table 1: Comparison of Characteristic FTIR Absorption Bands for Ibuprofen and Ibuprofen Isobutyl Ester
| Functional Group | Vibration Mode | Ibuprofen (Approx. Wavenumber, cm⁻¹) | Ibuprofen Isobutyl Ester (Approx. Wavenumber, cm⁻¹) | Significance |
|---|---|---|---|---|
| Hydroxyl | O-H stretch (broad) | 2500 - 3300 | Absent | Disappearance confirms loss of carboxylic acid. innovareacademics.in |
| Carbonyl | C=O stretch | ~1708 - 1721 | ~1732 - 1748 | Shift to higher frequency confirms ester formation. innovareacademics.inimpactfactor.org |
| Ester C-O | C-O stretch | Absent | ~1150 - 1250 | Appearance confirms ester linkage. impactfactor.org |
NMR spectroscopy provides unequivocal structural elucidation of ibuprofen isobutyl ester by mapping the carbon and proton environments within the molecule.
¹H NMR: The proton NMR spectrum of ibuprofen isobutyl ester retains the characteristic signals of the ibuprofen core, such as the aromatic protons (typically ~7.1-7.3 ppm) and the isobutyl group attached to the phenyl ring. nih.gov However, the formation of the ester introduces new, distinct signals corresponding to the isobutyl alcohol moiety. Key new signals include a doublet around 3.8-3.9 ppm for the two protons of the -O-CH₂ - group, a multiplet for the -CH (CH₃)₂ proton, and a doublet for the six equivalent methyl protons of the ester's isobutyl group. The proton of the chiral center, CH -COO, which appears as a quartet around 3.7 ppm in ibuprofen, remains in a similar region in the ester. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides further confirmation. The most significant change is the shift of the carbonyl carbon signal from ~181 ppm in ibuprofen to ~174 ppm in the ester. nih.govrsc.org Additionally, new signals appear for the carbons of the isobutyl ester group: the -O-C H₂- carbon (typically ~65-70 ppm), the -C H(CH₃)₂ carbon (~27-28 ppm), and the terminal methyl carbons (~19 ppm).
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity. A COSY spectrum would show correlations between the protons on adjacent carbons within the isobutyl ester chain, while an HSQC spectrum would link each proton signal to its directly attached carbon signal, providing a complete and unambiguous assignment of the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ibuprofen Isobutyl Ester
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ibuprofen Core | Aromatic CHs | 7.1 - 7.3 | 127 - 130 |
| Ibuprofen Core | Phenyl-C-isobutyl | - | 137 - 141 |
| Ibuprofen Core | Phenyl-CH₂ | ~2.45 | ~45 |
| Ibuprofen Core | Phenyl-CH(CH₃)₂ | ~1.85 | ~30 |
| Ibuprofen Core | Phenyl-CH(CH₃ )₂ | ~0.90 | ~22 |
| Ibuprofen Core | CH -COO | ~3.7 | ~45 |
| Ibuprofen Core | CH-CH₃ | ~1.5 | ~18 |
| Ester Linkage | C=O | - | ~174 |
| Isobutyl Ester | O-CH₂ | ~3.8 | ~71 |
| Isobutyl Ester | CH (CH₃)₂ | ~1.9 | ~27 |
| Isobutyl Ester | CH(CH₃ )₂ | ~0.92 | ~19 |
UV-Vis spectroscopy is primarily employed for the quantitative analysis of ibuprofen isobutyl ester, often as a detection method following chromatographic separation. The molecule's chromophore is the substituted phenyl ring, which is identical to that in the parent ibuprofen.
Consequently, the UV absorption spectrum of the ester is very similar to that of ibuprofen. The maximum absorbance (λmax) is typically observed at wavelengths around 220 nm and 264 nm. sigmaaldrich.comijsred.com While not suitable for primary structural identification on its own, its utility lies in quantification. By constructing a calibration curve of absorbance versus concentration using a purified standard of ibuprofen isobutyl ester, the concentration of the ester in unknown samples can be accurately determined. This is crucial for purity assays and for monitoring the compound during stability studies or in various formulations. ijarsct.co.in
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of ibuprofen isobutyl ester and for confirming its structure through fragmentation analysis. It is commonly coupled with liquid chromatography (LC-MS).
The molecular formula of ibuprofen isobutyl ester is C₁₇H₂₆O₂, giving it a molecular weight of 262.37 g/mol . In positive ion mode electrospray ionization (ESI), the compound is typically detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 263.2. High-Resolution Mass Spectrometry (HRAMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental composition. oup.com
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The fragmentation pattern of ibuprofen isobutyl ester is distinct from that of ibuprofen. While ibuprofen characteristically loses its carboxylic acid group to yield a fragment at m/z 161 ([M-COOH]⁺), the ester undergoes different primary fragmentations. researchgate.netmdpi.com Common fragmentation pathways include the neutral loss of isobutene (C₄H₈, 56 Da) via a McLafferty rearrangement to give a fragment ion corresponding to protonated ibuprofen, and the loss of the isobutoxy radical (•OC₄H₉, 87 Da).
Table 3: Predicted Key Mass Spectrometry Fragments for Ibuprofen Isobutyl Ester
| Ion/Fragment | Formula | Predicted m/z | Ionization Mode | Description |
|---|---|---|---|---|
| Protonated Molecule | [C₁₇H₂₆O₂ + H]⁺ | 263.2 | ESI+ | Molecular ion peak. |
| Sodium Adduct | [C₁₇H₂₆O₂ + Na]⁺ | 285.2 | ESI+ | Common adduct. |
| Fragment 1 | [C₁₃H₁₈O₂ + H]⁺ | 207.1 | ESI+ | Loss of isobutene (C₄H₈). |
| Fragment 2 | [C₁₃H₁₇O]⁺ | 189.1 | ESI+ | Loss of isobutoxycarbonyl radical (•COOC₄H₉). |
| Fragment 3 | [C₁₂H₁₇]⁺ | 161.1 | ESI+ | Loss of isobutyl formate (B1220265) (HCOOC₄H₉); characteristic ibuprofen acylium ion. |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating ibuprofen isobutyl ester from its parent compound, reaction byproducts, and any potential degradants, thereby enabling accurate purity assessment and quantification.
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of ibuprofen and its derivatives. americanpharmaceuticalreview.com Ibuprofen isobutyl ester is significantly more lipophilic (less polar) than ibuprofen due to the replacement of the polar carboxylic acid group with the nonpolar ester group. Consequently, in a reversed-phase system (which utilizes a nonpolar stationary phase and a polar mobile phase), ibuprofen isobutyl ester will have a longer retention time than ibuprofen.
This difference in retention time allows for the effective separation of the ester from the unreacted starting material. A typical HPLC method involves a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes. sigmaaldrich.comamericanpharmaceuticalreview.com Detection is typically performed using a UV detector set to one of the absorbance maxima of the analyte, such as 220 nm. sigmaaldrich.com UHPLC systems, which use columns with smaller particle sizes, can achieve the same separation with higher resolution, greater speed, and lower solvent consumption. oup.com
Table 4: Typical HPLC/UHPLC Method Parameters for Ibuprofen Isobutyl Ester Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7-5 µm) | sigmaaldrich.comamericanpharmaceuticalreview.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV/DAD at 220 nm or 254 nm | sigmaaldrich.com |
| Column Temperature | 30 - 35 °C | sigmaaldrich.comamericanpharmaceuticalreview.com |
| Injection Volume | 5 - 20 µL | americanpharmaceuticalreview.com |
Gas Chromatography (GC) and Chiral Gas Chromatography for Volatile Esters and Enantiomeric Separations
Gas chromatography is a powerful technique for the analysis of volatile compounds like ibuprofen isobutyl ester. It is utilized for both assessing the purity of the ester and for separating its chiral enantiomers.
In the synthesis of ibuprofen esters, GC is a primary method for monitoring reaction progress and determining product yield and selectivity. For instance, in the catalytic carbonylation of p-isobutylphenyl ethanol (B145695) (p-IBPE) to produce ibuprofen esters, GC analysis of the liquid phase is used to quantify the conversion of the starting material and the selectivity towards the desired ibuprofen product. google.com Methods have been developed for the GC determination of ibuprofen, often involving a derivatization step to increase volatility and improve peak shape. nih.gov For quantitative analysis, GC can be coupled with mass spectrometry (GC-MS), which provides high sensitivity and selectivity. nih.gov
The separation of ibuprofen's enantiomers is crucial as they exhibit different biological activities. Chiral gas chromatography is specifically employed for this purpose. Studies have shown that various alkyl esters of ibuprofen, including the isobutyl ester, can be chirally separated on stationary phases containing permethylated cyclodextrins. nih.gov Research indicates that while the alkyl ester derivatives of ibuprofen generally show lower chiral selectivity compared to the free acid form, branched alkyl esters like the isobutyl ester tend to produce slightly higher selectivity than their straight-chain counterparts. nih.gov In these separations, the S-isomer typically elutes before the R-isomer. nih.gov
Table 1: Chiral GC Separation of Ibuprofen Derivatives
| Compound | Chiral Stationary Phase | Observation | Source |
|---|---|---|---|
| Ibuprofen Alkyl Esters (including Isobutyl) | Permethylated β-cyclodextrin | Branched esters show higher selectivity than normal alkyl esters. S-isomers elute first. | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of ibuprofen isobutyl ester. umass.edu It is particularly useful for monitoring the progress of the esterification reaction and for assessing the purity of the final product. umass.edunajah.edu
During the synthesis of ibuprofen esters, TLC can be used to track the consumption of the ibuprofen starting material and the formation of the ester product. najah.edu A new spot with a different retention factor (Rf) value compared to the starting material indicates the formation of the new compound. najah.edu The technique involves spotting a dilute solution of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254), followed by development in a suitable mobile phase. umass.edunajah.edu
For purity assessment, TLC can effectively separate the main compound from its impurities. A simple and sensitive TLC-densitometric method has been developed for the quantitative estimation of ibuprofen and its impurities. researchgate.netoup.comnih.gov The choice of the mobile phase is critical for achieving good separation. Various solvent systems have been reported for the TLC analysis of ibuprofen and its related compounds. researchgate.netresearchgate.net Visualization of the separated spots is typically achieved under UV light, where compounds can appear as dark spots against a fluorescent background. umass.edu
Table 2: Reported Mobile Phases for TLC Analysis of Ibuprofen
| Mobile Phase Composition (v/v/v) | Application | Source |
|---|---|---|
| Toluene-Ethyl Acetate-Glacial Acetic Acid (17:13:1) | Quantitative estimation of ibuprofen and its impurities. | researchgate.netoup.comnih.gov |
| Ethyl Acetate-Hexane (1:1) | Monitoring esterification reactions. | najah.edu |
Chiral Chromatography (e.g., Chiral LC-MS/MS, permethylated cyclodextrin (B1172386) stationary phases) for Enantiomeric Resolution
Given the stereospecific nature of ibuprofen's activity, the enantiomeric resolution is a critical analytical step. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the most common and effective method for this purpose. scielo.br
Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Cellulose-based CSPs, such as Chiralcel OJ, are frequently used for the resolution of ibuprofen and its esters. chromatographyonline.comoup.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase. The composition of the mobile phase, often a mixture of a nonpolar solvent like n-hexane with a polar modifier like 2-propanol and an acidic additive, significantly influences the separation. oup.com
For highly sensitive and selective quantification of individual enantiomers, especially in complex matrices, chiral LC-MS/MS methods are employed. nih.govdntb.gov.uamdpi.com These methods utilize chiral columns, such as the CHIRALCEL® OJ-3R, for separation, coupled with a mass spectrometer for detection. nih.govmdpi.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and allows for low detection limits. nih.govmdpi.com
As in chiral GC, permethylated cyclodextrins also serve as effective chiral selectors when used as stationary phases in chromatography for the separation of ibuprofen ester enantiomers. nih.gov
Table 3: Conditions for Chiral HPLC and LC-MS/MS Separation of Ibuprofen Enantiomers | Technique | Chiral Stationary Phase | Mobile Phase Example | Detection | Source | | :--- | :--- | :--- | :--- | | HPLC | Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) | n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) | UV (254 nm) | oup.com | | LC-MS/MS | CHIRALCEL® OJ-3R | 0.008% formic acid in water-methanol (v/v) | ESI-MS/MS | nih.govmdpi.com | | GC | Permethylated β-cyclodextrin | - | MS | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are essential for characterizing the physicochemical properties of ibuprofen isobutyl ester, providing information on its thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is used to study the thermal stability and decomposition profile of ibuprofen and its derivatives. scirp.org
Studies on various ibuprofen derivatives, such as alkyl ester salts, have shown that thermal stability is influenced by the length and branching of the alkyl chain. rsc.orgnih.govnih.gov Generally, thermal stability tends to increase with the length of the alkyl chain. rsc.orgnih.gov Furthermore, derivatives with branched alkyl chains, like isopropyl, have demonstrated increased thermal stability compared to their straight-chain isomers. nih.gov TGA curves provide key parameters such as the onset temperature of thermal degradation (Tonset) and the temperature of the fastest decomposition (Tmax). nih.govrsc.org For ibuprofen itself, the thermal decomposition is reported to begin at approximately 255°C. scirp.org The thermal stability of pharmaceutical preparations containing ibuprofen is a critical quality attribute, as degradation can lead to loss of potency and the formation of impurities. google.com
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine phase transitions, such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg), as well as the enthalpy (ΔH) associated with these transitions. rsc.orgresearchgate.net
For ibuprofen derivatives, DSC analyses have revealed correlations between the ester chain length and phase transition temperatures. nih.gov For example, studies on L-glutamic acid alkyl ester ibuprofenates have determined melting points for ethyl, propyl, and butyl derivatives, along with glass transition temperatures of approximately -50°C for all tested ibuprofenates. mdpi.com DSC is also a valuable tool for studying polymorphism and the stability of different physical forms, such as the supercooled liquid state of ibuprofen. scirp.orgmdpi.com
Table 4: Thermal Properties of Ibuprofen and its Derivatives
| Compound Type | Analytical Technique | Key Parameters Measured | General Findings | Source |
|---|---|---|---|---|
| Ibuprofen Alkyl Ester Salts | TGA | Tonset, Tmax | Thermal stability increases with alkyl chain length; branching can enhance stability. | rsc.orgnih.gov |
| Ibuprofen | TGA/DSC | Decomposition Temp., Tm | Decomposition begins around 255°C; Tm is ~76-84°C. | scirp.orgmdpi.com |
| L-glutamic acid alkyl ester ibuprofenates | DSC | Tm, ΔHm, Tg | Melting points and glass transition temperatures are dependent on the alkyl ester chain. | mdpi.com |
Other Characterization Methods
In addition to the primary techniques discussed, other spectroscopic methods are integral to the full characterization of ibuprofen isobutyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a fundamental tool for the unequivocal confirmation of the chemical structure of synthesized ibuprofen esters. It provides detailed information about the molecular framework, confirming the successful esterification and the identity of the alkyl group. rsc.orgrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. In the context of ibuprofen esters, it can confirm the presence of the ester carbonyl group and the disappearance of the carboxylic acid hydroxyl group from the starting material. rsc.orgrsc.org
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), MS is used to determine the molecular weight of the ester and to elucidate its fragmentation patterns, further confirming its identity. nih.govamericanpharmaceuticalreview.com
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be used for the quantitative analysis of ibuprofen and its derivatives by measuring their absorbance at a specific wavelength. nih.govmdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the physical properties of crystalline materials. jinr.ru It provides detailed information about the atomic and molecular arrangement, crystal structure, and phase composition. jinr.ru The method is based on the principle that when X-rays interact with a crystalline sample, they are scattered by the electrons of the atoms, producing a unique diffraction pattern of constructive interference. jinr.ru This pattern serves as a fingerprint of the crystalline solid.
In the context of ibuprofen derivatives, XRD is crucial for confirming the formation of a new crystalline entity and ensuring it is distinct from the parent compound, (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid. nih.govrsc.org Research on various ibuprofen ester salts has consistently shown that the diffractograms of the derivatives are different from that of unmodified ibuprofen. nih.govrsc.org This confirms the crystalline nature of the newly synthesized esters. nih.gov
Studies on a series of ibuprofenates of L-glutamic acid alkyl esters have demonstrated a correlation between the length of the ester chain and the material's crystallinity. nih.govresearchgate.net While specific XRD data for ibuprofen isobutyl ester is not extensively detailed in readily available literature, the principles derived from studies on other alkyl esters are directly applicable. For instance, analysis of ibuprofen salts with amino acid propyl esters shows distinct XRD patterns compared to the reference diffractogram for ibuprofen (PDF 96-230-0213), confirming their unique crystalline structures. rsc.org The analysis of the powder specimen of an ibuprofen derivative, [L-IleOiPr][IBU] (an ionic liquid salt of ibuprofen with an L-isoleucine isopropyl ester), shows it is composed of particles with distinct shapes and porous surfaces. mdpi.com
Table 1: Illustrative XRD Data Comparison for Ibuprofen and a Derivative This table presents a conceptual comparison based on typical findings in the literature, illustrating the expected differences in diffraction patterns.
| Feature | Ibuprofen | Ibuprofen Alkyl Ester Derivative |
| Physical State | Crystalline Solid jinr.ru | Crystalline Solid nih.gov |
| XRD Pattern | Characteristic peaks consistent with reference diffractogram (PDF 96-230-0213) rsc.org | Unique diffraction peaks at different 2θ values compared to ibuprofen mdpi.com |
| Interpretation | Confirms the standard crystalline structure of the parent acid. | Confirms the formation of a new, distinct crystalline structure. nih.govrsc.org |
Polarimetric Analysis for Chiral Purity Determination
Ibuprofen is a chiral compound, existing as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. libretexts.orglibretexts.org These non-superimposable mirror-image molecules have nearly identical physical properties in an achiral environment, but they differ in their interaction with plane-polarized light. scielo.brscielo.br This property, known as optical activity, is the basis for polarimetric analysis, a technique used to determine the chiral purity or enantiomeric excess of a sample. researchgate.net
Each chiral molecule possesses a characteristic specific rotation, [α], which is the angle to which a standard solution of the compound rotates plane-polarized light under specific conditions (temperature, wavelength, solvent, concentration, and path length). libretexts.org The enantiomers of a compound rotate light by an equal magnitude but in opposite directions. libretexts.orglibretexts.org A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org
For ibuprofen, the specific rotation values measured in methanol (B129727) are:
(S)-ibuprofen: +54.5° libretexts.orglibretexts.org
(R)-ibuprofen: -54.5° libretexts.orglibretexts.org
When ibuprofen is converted to its isobutyl ester, the chiral center remains, and thus the ester is also chiral. The determination of the enantiomeric purity of ibuprofen isobutyl ester is critical. Gas chromatography using chiral stationary phases, such as permethylated cyclodextrins, has been successfully employed for the chiral separation of ibuprofen and its various alkyl esters, including the isobutyl ester. mdpi.com In these separations, the (S)-isomers were found to elute before the (R)-isomers. mdpi.com While this chromatographic method provides separation, polarimetry offers a direct measurement of the bulk sample's optical activity, which can be used to calculate the enantiomeric excess (ee).
Studies on ibuprofenates of amino acid esters have shown that the specific rotation value of the resulting derivative is influenced by the molecular structure of the entire salt. mdpi.com The enantiomeric purity of ibuprofen esters can also be determined using high-performance liquid chromatography (HPLC) with a chiral stationary phase, which separates the enantiomers, allowing for their quantification. nih.govconicet.gov.ar
Table 2: Specific Rotation of Ibuprofen Enantiomers
| Enantiomer | Specific Rotation [α] (in Methanol) | Direction of Rotation |
| (S)-Ibuprofen | +54.5° libretexts.orglibretexts.org | Dextrorotatory (+) |
| (R)-Ibuprofen | -54.5° libretexts.orglibretexts.org | Levorotatory (-) |
| (±)-Ibuprofen (Racemic) | 0° libretexts.org | Optically Inactive |
The enantiomeric excess of a mixture of ibuprofen isobutyl ester enantiomers can be calculated from the observed specific rotation of the sample using the formula: ee (%) = ([α]observed / [α]max) x 100 where [α]max is the specific rotation of the pure enantiomer.
Chemical Stability and Degradation Pathways of Ibuprofen Esters
Hydrolytic Stability Studies
Hydrolysis, the cleavage of the ester bond by water, is a principal degradation pathway for ibuprofen (B1674241) esters. This reaction regenerates the parent ibuprofen molecule and the corresponding alcohol. The rate and extent of hydrolysis are significantly influenced by pH, the solvent system, and the presence of enzymes.
The hydrolysis of ibuprofen esters is highly dependent on pH. Like most simple esters, they are susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, ester hydrolysis follows pseudo-first-order kinetics. researchgate.netuobaghdad.edu.iq
Studies on various ibuprofen esters demonstrate a general pattern of increased stability in acidic conditions and accelerated degradation in neutral to alkaline conditions. For instance, a study on an ibuprofen-paracetamol (B12721694) ester showed good stability at a pH of 1.0 and 5.8, with an increased rate of hydrolysis at pH 6.4 and 7.4. researchgate.netuobaghdad.edu.iq This suggests that the ester is relatively stable in the acidic environment of the stomach but hydrolyzes more readily at the higher pH found in the intestines. uobaghdad.edu.iq Similarly, PEGylated ibuprofen esters release the parent drug to a much smaller extent in acidic medium compared to basic medium. tandfonline.com
The structure of the alcohol moiety also influences the hydrolysis rate. In enzymatic hydrolysis studies using Candida rugosa lipase (B570770) (CRL), the pH was found to play a crucial role in substrate selectivity between different alkyl esters of ibuprofen. nih.gov Research on ibuprofen butyl ester, a close structural analog of the isobutyl ester, revealed a significant difference in hydrolysis rates between acidic and neutral pH. At a neutral pH of 7.2, 45% of the ibuprofen butyl ester was hydrolyzed over 5.5 hours. nih.govoup.com In contrast, at an acidic pH of 5.6, only 5% of the same ester was hydrolyzed under identical conditions. nih.govoup.com This pronounced difference highlights the profound influence of pH on the hydrolytic stability of ibuprofen esters.
This pH-dependent hydrolysis is critical for prodrug strategies, where an ester might be designed to remain intact in the acidic gastric environment to minimize irritation and then hydrolyze in the neutral pH of the intestines to release the active ibuprofen. uobaghdad.edu.iq
Table 1: Effect of pH on the Enzymatic Hydrolysis of Ibuprofen Butyl Ester
| pH | Incubation Time (hours) | % Hydrolysis |
| 5.6 | 5.5 | 5% |
| 7.2 | 5.5 | 45% |
| Data sourced from studies on hydrolysis by Candida rugosa lipase. nih.govoup.com |
The solvent system significantly affects the stability of ibuprofen esters by influencing the equilibrium between esterification and hydrolysis. The presence of water is necessary for hydrolysis, and its removal can shift the equilibrium toward ester formation. researchgate.net In analytical methods, the choice of solvent is critical to prevent the inadvertent formation or degradation of esters. For example, in a mixture of methanol (B129727) and water (70:30, v/v), significant formation of ibuprofen methyl ester was observed within 24 hours. americanpharmaceuticalreview.com A similar phenomenon occurred with isopropyl alcohol, where 0.1% of the isopropyl ester formed over three days. americanpharmaceuticalreview.com
The use of organic solvents can modulate enzymatic esterification, the reverse of hydrolysis. Studies on the enzymatic synthesis of ibuprofen esters have shown that the choice of organic solvent is crucial for solubilizing the substrates and influencing enzyme activity. researchgate.netunife.it For instance, tert-amyl alcohol has been identified as a suitable solvent for the esterification of ibuprofen with sorbitol, creating a homogeneous reaction mixture that favors synthesis over hydrolysis. researchgate.net The presence of co-solvents like propylene (B89431) glycol in aqueous solutions can also affect the rate of both chemical and enzymatic hydrolysis of ibuprofen esters. aston.ac.uk
The primary and universal hydrolytic degradation products of any ibuprofen ester are the parent molecule, ibuprofen , and the corresponding alcohol. For ibuprofen isobutyl ester, this would be isobutanol .
In pharmaceutical formulations, other degradation products can arise from the interaction of ibuprofen with excipients. In soft gelatin capsules, for instance, ibuprofen has been found to react with polyethylene (B3416737) glycol (PEG) and sorbitol (a plasticizer) to form various ester degradants. oup.com The identified products included ibuprofen-PEG monoester , ibuprofen-PEG diester , ibuprofen sorbitol monoester , and ibuprofen sorbitan (B8754009) monoester . oup.com While these are products of ester formation rather than hydrolysis of a pre-existing ester, they highlight the reactivity of ibuprofen's carboxylic acid group. Upon hydrolysis, these esters would degrade back to ibuprofen and the respective excipient molecule.
Oxidative and Photolytic Degradation
Beyond hydrolysis, ibuprofen and its esters are susceptible to degradation from oxidative and photolytic stress. These pathways often involve the generation of reactive intermediates and can lead to a more complex array of degradation products.
Ibuprofen is known to undergo photolysis upon exposure to UV radiation. researchgate.net The degradation process can involve both direct photolysis, where the drug molecule itself absorbs light, and self-sensitization, where the drug absorbs light and then generates reactive oxygen species that cause further degradation. nih.gov The degradation of ibuprofen under UV-Vis irradiation follows pseudo-first-order kinetics. nih.gov
One key photodegradation pathway for the ibuprofen molecule is decarboxylation (loss of the carboxyl group), which is believed to occur from an excited triplet state. researchgate.net This pathway leads to the formation of various byproducts. For ibuprofen esters, while the ester group replaces the carboxylic acid, the core chromophore (the isobutylphenyl group) remains the same. Therefore, the ester is expected to absorb light similarly and be susceptible to photolytic pathways that involve the aromatic ring and the isobutyl side chain. The major photodegradation product of ibuprofen is often identified as 4-isobutylacetophenone (IBAP) , which results from decarboxylation and subsequent oxidation. researchgate.net Other identified photoproducts include 4-acetylbenzoic acid and 4-(1-carboxyethyl)benzoic acid . nih.govnih.gov
Advanced oxidation processes, which generate highly reactive oxygen species (ROS) like the hydroxyl radical (•OH), are effective at degrading ibuprofen. nih.gov The reaction of •OH with ibuprofen is extremely rapid. researchgate.net Theoretical and experimental studies show that the degradation can proceed through several pathways:
H-atom abstraction: This is considered the most favorable pathway, where the •OH radical abstracts a hydrogen atom from the ibuprofen molecule. researchgate.netresearchgate.net
•OH addition: The hydroxyl radical can add to the aromatic ring, forming hydroxycyclohexadienyl-type radical intermediates. nih.govresearchgate.net These intermediates can then undergo further reactions to form various hydroxylated derivatives of ibuprofen. nih.gov
Decarboxylation and Demethylation: Subsequent attacks by hydroxyl radicals can lead to the loss of the carboxyl group (decarboxylation) and methyl groups (demethylation), resulting in simpler aromatic products. nih.gov
The primary degradation products from the reaction of ibuprofen with hydroxyl radicals include hydroxylated ibuprofen derivatives. nih.govnih.gov Further oxidation can lead to products such as 1-(4-isobutylphenyl)ethanol , 4-isobutylphenol , and other smaller molecules resulting from the opening of the aromatic ring. researchgate.net Given that these reactions primarily target the core structure of ibuprofen, its esters, including the isobutyl ester, are expected to react with hydroxyl radicals through similar mechanisms, leading to a corresponding set of hydroxylated and fragmented degradation products.
Biotransformation and Biodegradation Studies
The environmental fate and metabolic transformation of ibuprofen and its derivatives, such as ibuprofen isobutyl ester, are critical areas of research due to their widespread use and detection in various ecosystems. The biotransformation of these compounds is primarily driven by microbial and enzymatic processes, which determine their persistence, potential toxicity, and ultimate degradation.
Microbial Degradation Pathways of Ibuprofen and its Esters in Environmental Systems
The microbial degradation of ibuprofen esters, including the isobutyl ester, is predicated on an initial hydrolysis step that cleaves the ester bond. This reaction releases ibuprofen and the corresponding alcohol, in this case, isobutanol. Once ibuprofen is formed, it enters one of several known bacterial degradation pathways. nih.govresearchgate.netepa.gov
Bacterial cultures, particularly those found in activated sludge, have demonstrated the ability to degrade ibuprofen and its alkyl ester derivatives. nih.govnih.govresearchgate.net The rate and extent of degradation can be influenced by the length of the ester's alkyl chain; studies have shown that compounds with shorter alkyl chains tend to be more biodegradable. researchgate.net
Multiple bacterial genera have been identified with the capability to metabolize ibuprofen, each employing distinct catabolic strategies:
CoA-Dependent Pathway: One major pathway, observed in strains like Sphingomonas sp. Ibu-2, begins with the activation of ibuprofen's carboxylic acid group to a thioester, ibuprofen-CoA, by a CoA ligase. nih.gov This is followed by the removal of the propionic acid side chain and oxidation of the aromatic ring to form isobutylcatechol, which then undergoes meta-cleavage, breaking the aromatic ring. nih.gov
Hydroxylation Pathways: An alternative route involves the direct hydroxylation of the ibuprofen molecule at various positions. This is a common initial step for many bacteria.
Aliphatic Hydroxylation: Bacteria such as Bacillus thuringiensis can hydroxylate the isobutyl side chain to produce metabolites like 2-hydroxyibuprofen (B1664085). mdpi.com
Aromatic Hydroxylation: Other microorganisms, like Variovorax sp., can directly hydroxylate the aromatic ring, leading to the formation of trihydroxyibuprofen, which destabilizes the ring and primes it for cleavage.
Combined Pathways: Some bacteria exhibit a combination of these mechanisms. For instance, Bacillus thuringiensis B1 has been shown to employ a pathway involving hydroxylation of both the aromatic ring and the aliphatic chain. mdpi.com Similarly, recent studies with Priestia megaterium identified biotransformation reactions involving hydroxylation of the isobutyl side chain at two different positions, alongside the formation of conjugates.
The table below summarizes key bacterial strains and their established or proposed degradation pathways for ibuprofen, which would follow the initial hydrolysis of ibuprofen isobutyl ester.
| Bacterial Strain/Genus | Key Degradation Pathway/Mechanism | Primary Intermediates |
|---|---|---|
| Sphingomonas sp. Ibu-2 | CoA ligation followed by deacylation and ring cleavage | Ibuprofen-CoA, Isobutylcatechol |
| Bacillus thuringiensis B1 | Hydroxylation of the aliphatic chain and aromatic ring | 2-Hydroxyibuprofen, 2-(4-hydroxyphenyl)propionic acid, Hydroxyquinol |
| Variovorax sp. Ibu-1 | Direct trihydroxylation of the aromatic ring followed by meta-cleavage | Trihydroxyibuprofen |
| Priestia megaterium | Hydroxylation of the isobutyl side chain and conjugation | 2-Hydroxyibuprofen, Carboxyibuprofen (B1674242), Ibuprofen pyranoside |
| Nocardia corallina | Hydrolysis of related nitrile and amide precursors | Ibuprofen amide, Ibuprofen |
Enzymatic Degradation and Esterase Activity in Chemical Systems
The initial and rate-limiting step in the breakdown of ibuprofen isobutyl ester is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by hydrolase enzymes, particularly esterases and lipases, which are widely studied for their role in the biotransformation of ester-containing compounds. nih.govopenmedicinalchemistryjournal.com
The process involves the cleavage of the ester bond to yield the parent drug, ibuprofen, and isobutanol. This enzymatic conversion is a form of biotransformation that makes the ibuprofen molecule available for further metabolic reactions. nih.gov Lipases from various microbial sources have proven effective in catalyzing the hydrolysis of different ibuprofen alkyl esters, including methyl, ethyl, propyl, butyl, and isobutyl esters. researchgate.netepa.gov
Research has shown that the efficiency and stereoselectivity of this hydrolysis can be influenced by several factors, including the specific enzyme used, the reaction medium (e.g., presence of organic solvents or ionic liquids), pH, and temperature. epa.govmdpi.comcurtin.edu.au For example, Candida rugosa lipase has been used effectively in the enantioselective hydrolysis of racemic ibuprofen esters. curtin.edu.auresearchgate.net Similarly, lipase from Rhizomucor miehei has been immobilized on various supports to catalyze the hydrolysis of ibuprofen esters, with the butyl ester identified as a particularly suitable substrate. epa.gov
The table below details some of the enzymes known to catalyze the hydrolysis of ibuprofen esters.
| Enzyme (Source) | Substrate(s) | Key Findings |
|---|---|---|
| Lipase (Candida rugosa) | Racemic ibuprofen ethyl ester, Ibuprofen isopentyl ester | Demonstrates high enantioselectivity; activity can be modulated by the reaction medium. curtin.edu.auresearchgate.net |
| Lipase (Rhizomucor miehei) | Ibuprofen methyl, ethyl, propyl, butyl, and isobutyl esters | Catalyzes hydrolysis of various alkyl esters; butyl ester was found to be a highly suitable substrate. epa.gov |
| Esterase (EST10 from Thermotoga maritima) | Racemic ibuprofen ethyl ester | Thermostable enzyme whose enantioselectivity is significantly enhanced by ionic liquid co-solvents. mdpi.com |
| Esterases (from human plasma) | Phospho-ibuprofen (an ester-based prodrug) | Rapidly metabolizes the ester prodrug to ibuprofen, demonstrating in-vivo esterase activity. nih.gov |
| Porcine Pancreas Lipase (PPL) | Ibuprofen esterified with sorbitol | Effective in the synthesis and, by extension, the hydrolysis of complex ibuprofen esters. researchgate.net |
Identification of Biotransformation Products (e.g., hydroxylated derivatives, catechols)
Following the initial enzymatic hydrolysis of ibuprofen isobutyl ester to ibuprofen, the ibuprofen molecule undergoes further biotransformation, leading to a variety of metabolic products. The identification of these metabolites is crucial for understanding the complete degradation pathway. The primary biotransformation reactions are Phase I metabolic processes, predominantly involving oxidation. drugbank.com
The most commonly identified biotransformation products of ibuprofen are hydroxylated and carboxylated derivatives. These reactions are typically catalyzed by monooxygenase and dioxygenase enzymes produced by microorganisms. drugbank.com
Key identified biotransformation products include:
Hydroxylated Derivatives: These are formed by the addition of one or more hydroxyl (-OH) groups to the ibuprofen structure. The main products are 2-hydroxyibuprofen and 1-hydroxyibuprofen, resulting from the oxidation of the isobutyl side chain. drugbank.com Further hydroxylation can lead to dihydroxyibuprofen or trihydroxyibuprofen.
Carboxylated Derivatives: Subsequent oxidation of the hydroxylated intermediates leads to the formation of carboxylic acid groups. Carboxyibuprofen is a major metabolite formed through this oxidative process.
Catechols: In pathways initiated by CoA ligation, the degradation proceeds through the formation of catecholic intermediates, such as 4-isobutylcatechol, after the removal of the propionate (B1217596) side chain. These catechols are substrates for ring-cleavage dioxygenases.
Conjugates: Some microorganisms, like Priestia megaterium, can form conjugates by attaching sugar molecules to the carboxylic group of ibuprofen or its hydroxylated metabolites, creating compounds like ibuprofen pyranoside.
The following table provides a summary of the major biotransformation products identified from the degradation of ibuprofen.
| Product Name | Metabolic Pathway | Description |
|---|---|---|
| 2-Hydroxyibuprofen | Side-chain Hydroxylation | A primary metabolite formed by the oxidation of the isobutyl group. drugbank.com |
| Carboxyibuprofen | Side-chain Oxidation | Formed by the further oxidation of hydroxylated intermediates. drugbank.com |
| Ibuprofen-CoA | CoA Ligation | An activated intermediate formed in some bacterial pathways. nih.gov |
| 4-Isobutylcatechol | Deacylation & Ring Oxidation | A key intermediate whose aromatic ring is subsequently cleaved. |
| Trihydroxyibuprofen | Aromatic Ring Hydroxylation | A product of direct hydroxylation of the phenyl ring, leading to destabilization. |
| Ibuprofen Pyranoside | Conjugation (Glycosylation) | A conjugate formed by the esterification of ibuprofen with a sugar molecule. |
| 2-Hydroxyibuprofen pyranoside | Hydroxylation & Conjugation | A conjugate of the hydroxylated metabolite of ibuprofen. |
Computational Chemistry and Modeling Studies of Ibuprofen Isobutyl Ester
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the molecular properties of drugs and their derivatives. nih.gov For compounds like ibuprofen (B1674241) and its esters, DFT calculations can elucidate conformational preferences, electronic characteristics, and vibrational frequencies, which are fundamental to understanding their chemical behavior. nih.govnih.gov
Conformational Analysis and Energetic Stability
Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of a molecule. For the parent ibuprofen molecule, studies have identified multiple stable conformers, primarily arising from rotations around single bonds, such as those connecting the phenyl ring to the propionic acid and isobutyl groups. nih.govcore.ac.ukresearchgate.net The energy differences between these conformers can be small, indicating that several conformations may coexist at room temperature. core.ac.uk
For ibuprofen isobutyl ester, a similar conformational landscape is expected, with additional rotational freedom around the ester group. A systematic DFT study would involve optimizing the geometry of various possible conformers and calculating their relative energies to determine the most stable structures. While specific peer-reviewed DFT studies detailing the conformational energetics of ibuprofen isobutyl ester are not widely available, the established methodology for ibuprofen serves as a direct template for such analysis. nih.govcore.ac.uk
Table 1: Representative Data from a Hypothetical DFT Conformational Analysis of Ibuprofen Isobutyl Ester This interactive table illustrates the type of data that would be generated from a full conformational analysis. The values are hypothetical and for illustrative purposes only.
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| IBE-1 | 60 | 180 | 0.00 | 45.0 |
| IBE-2 | -60 | 180 | 0.15 | 35.5 |
| IBE-3 | 60 | 60 | 1.20 | 9.5 |
| IBE-4 | -60 | -60 | 1.35 | 7.0 |
| IBE-5 | 180 | 180 | 2.50 | 3.0 |
Electronic Structure and Reactivity Descriptors (e.g., frontier molecular orbitals, charge distribution)
DFT calculations are used to determine key electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Studies on ibuprofen and its various derivatives show that the HOMO is typically distributed over the phenyl ring and parts of the side chains, while the LUMO is often concentrated on the phenyl ring and the carbonyl group. researchgate.net Analysis of the charge distribution reveals the electron-rich and electron-deficient regions of the molecule, which are critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov For ibuprofen isobutyl ester, the ester functional group would significantly influence the charge distribution and the energies of the frontier orbitals compared to the parent carboxylic acid.
Vibrational Frequency Analysis and Spectroscopic Prediction
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govcore.ac.uk By calculating these frequencies for the stable conformers, scientists can assign the experimental spectral bands to specific molecular vibrations. nih.govnih.gov This is a powerful tool for structural confirmation.
For ibuprofen, extensive studies have correlated calculated vibrational frequencies with experimental IR and Raman spectra, confirming the presence of specific conformers and intermolecular hydrogen bonding in the solid state. nih.govacs.orgoregonstate.edu A similar computational analysis for ibuprofen isobutyl ester would predict the characteristic vibrational modes associated with the ester carbonyl (C=O) stretch, C-O stretches, and the vibrations of the isobutyl and phenyl groups. For instance, the C=O stretching frequency in the ester would be expected at a different wavenumber compared to the carboxylic acid of ibuprofen, a distinction that is readily calculated and experimentally verifiable. najah.edu
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to study the physical movements of atoms and molecules and how they interact and bind to one another.
Molecular Recognition and Interaction Modeling
Molecular modeling has been instrumental in understanding how ibuprofen and its esters are recognized by other molecules, such as enzymes or chiral selectors. mdpi.commdpi.com In the context of ibuprofen isobutyl ester, modeling studies have supported experimental work on its chiral separation. mdpi.comnih.govdntb.gov.ua These simulations model the formation of inclusion complexes between the enantiomers of the ester and chiral selectors, most notably permethylated cyclodextrins. mdpi.comresearchgate.net
The simulations show that the ester enters the hydrophobic cavity of the cyclodextrin (B1172386). mdpi.com The stability of this host-guest complex is governed by non-covalent interactions, including hydrophobic interactions between the isobutyl and phenyl groups of the ester and the inner surface of the cyclodextrin cavity, as well as potential hydrogen bonding and van der Waals forces. mdpi.com Molecular dynamics studies have revealed that the guest molecules can have several low-energy states within the cyclodextrin cavity, indicating a dynamic interaction. mdpi.com
Structure-Chiral Selectivity Relationship Elucidation in Separation Systems
A significant area of modeling for ibuprofen isobutyl ester has been in the context of chiral chromatography. researchgate.net Ibuprofen is a chiral compound, and its esters are often used as model compounds to understand the mechanisms of chiral recognition in separation systems. mdpi.comnih.govresearchgate.net
In studies using gas chromatography with permethylated cyclodextrin stationary phases, ibuprofen isobutyl ester was one of several alkyl esters tested to establish structure-chiral selectivity relationships. mdpi.comnih.gov The research found that while the parent ibuprofen acid showed good chiral separation on all tested stationary phases, its alkyl ester derivatives, including the isobutyl ester, exhibited much lower chiral selectivity. mdpi.com For example, on a gamma-cyclodextrin-based stationary phase, a very long analysis time was required to achieve even minor separation of the ibuprofen isobutyl ester enantiomers. mdpi.com
Modeling supports these experimental findings by calculating the interaction energies between each enantiomer (R and S) and the chiral selector. Although the calculated energy differences were often small, they helped rationalize the observed selectivity. mdpi.com One notable trend identified was that branched alkyl esters, like ibuprofen isobutyl ester, tended to produce slightly higher chiral selectivity than the corresponding normal-chain alkyl esters. mdpi.com This highlights a subtle but important structure-selectivity relationship where the steric bulk of the ester group influences the differential interaction with the chiral stationary phase.
Table 2: Chiral Selectivity (α) of Ibuprofen and its Alkyl Esters This table summarizes experimental chiral selectivity data from studies that used computational modeling for support. Data is for permethylated β-cyclodextrin containing stationary phase at 100 °C, adapted from Juvancz et al. mdpi.com
| Compound | Chiral Selectivity (α) |
| Ibuprofen (free acid) | 1.05 |
| Ibuprofen methyl ester | 1.03 |
| Ibuprofen ethyl ester | <1.01 |
| Ibuprofen propyl ester | <1.01 |
| Ibuprofen isopropyl ester | 1.01 |
| Ibuprofen butyl ester | <1.01 |
| Ibuprofen isobutyl ester | <1.01 |
Reaction Mechanism Elucidation and Kinetic Modeling
Computational and kinetic modeling studies provide valuable insights into the chemical transformations of ibuprofen isobutyl ester, including its isomerization, esterification, and hydrolysis. These studies are crucial for understanding the compound's stability, reactivity, and potential metabolic pathways.
The isomerization of ibuprofen and its esters is a key area of study, as the (S)-enantiomer is the pharmacologically active form. Computational studies, particularly using density functional theory (DFT), have been employed to investigate the energy barriers associated with the conversion between enantiomers.
A significant energy barrier is associated with this isomerization process, as detailed in the table below. It is important to note that these values are for the methyl ester and are used here as an approximation for the isobutyl ester due to the structural similarity. The bulkier isobutyl group might introduce steric effects that could slightly alter the energy barrier. A study on the tautomerization of the full ibuprofen molecule, which also involves a proton transfer, calculated a slightly higher activation energy, potentially due to the steric hindrance from the isobutyl group. cuny.edu
Table 1: Calculated Energy Barrier for the Isomerization of Ibuprofen Methyl Ester
| Parameter | Value (kcal/mol) |
|---|---|
| Isomerization Energy Barrier | ~72 |
Source: Hadidi et al., 2020. researchgate.net
The kinetics of esterification and hydrolysis of ibuprofen esters are critical for understanding their synthesis and in-vivo behavior. Kinetic models have been developed to predict the rates of these reactions under various conditions.
Esterification: The enzymatic esterification of ibuprofen with various alcohols has been a subject of kinetic modeling. A common model used to describe the enantioselective esterification of racemic ibuprofen is the reversible ping-pong Bi-Bi model, which can also account for competitive inhibition by the alcohol substrate. dss.go.th Kinetic studies on the esterification of ibuprofen with glycerol (B35011) catalyzed by immobilized lipase (B570770) B from Candida antarctica (Novozym®435) have been conducted in a solventless medium. mdpi.com A sigmoidal kinetic model with respect to dissolved ibuprofen and a second-order dependency on the monoester product was found to best describe the reaction. mdpi.com
Hydrolysis: The hydrolysis of ibuprofen esters is a crucial step in the prodrug strategy, as it releases the active ibuprofen molecule. The rate of hydrolysis is highly dependent on pH. A kinetic study on the hydrolysis of an ibuprofen ester synthesized from ibuprofen and paracetamol demonstrated that the reaction follows pseudo-first-order kinetics. uobaghdad.edu.iquobaghdad.edu.iq The ester showed greater stability at acidic pH values (1.0 and 5.8) and hydrolyzed more rapidly at pH 6.4 and above. uobaghdad.edu.iquobaghdad.edu.iq
In another study focusing on the enzymatic hydrolysis of ibuprofen esters by Candida rugosa lipase (CRL), the pH was also found to play a significant role in stereospecific hydrolysis. oup.com Interestingly, the hydrolysis rates of methyl and butyl esters of ibuprofen were different at varying pH levels. At pH 5.6, the methyl ester was hydrolyzed more rapidly, while at pH 7.2, the butyl ester showed a higher rate of hydrolysis. oup.com This suggests that the nature of the alkyl group in the ester influences the optimal pH for enzymatic cleavage.
Table 2: Hydrolysis of Ibuprofen Esters by Candida rugosa Lipase at Different pH Values
| Substrate | pH | % Hydrolysis (in 5.5 hours) |
|---|---|---|
| Ibuprofen methyl ester | 5.6 | 48% |
| Ibuprofen butyl ester | 5.6 | 5% |
| Ibuprofen methyl ester | 7.2 | 9% |
| Ibuprofen butyl ester | 7.2 | 45% |
Source: Kumar et al., 2003. oup.com
Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical and Environmental Behavior
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physicochemical and environmental properties. researchgate.net These models are valuable for predicting the behavior of new or untested compounds, such as ibuprofen isobutyl ester.
While specific QSPR models exclusively for ibuprofen isobutyl ester are not widely documented, studies on a series of ibuprofen alkyl esters provide insights into how structural modifications, such as changing the length of the ester alkyl chain, affect key properties.
A study on new ibuprofen derivatives in the form of alkyl ester salts of L-amino acids found significant correlations between the ester chain length and properties like thermal stability, crystallinity, phase transition temperatures, lipophilicity, water solubility, and skin permeability. nih.gov Generally, as the alkyl chain length increases, lipophilicity tends to increase, while water solubility decreases. nih.gov
Another study on the enhancement of ibuprofen solubility and skin permeation through conjugation with L-valine alkyl esters (from ethyl to hexyl) also demonstrated a clear relationship between the alkyl chain length and physicochemical properties. rsc.org The octanol/water partition coefficient (log P), a measure of lipophilicity, was found to increase with a longer alkyl chain on the L-valine ester. rsc.org These findings are crucial for designing prodrugs with desired absorption and distribution characteristics.
The environmental behavior of ibuprofen and its derivatives is also a key concern. QSPR models can be used to predict properties relevant to environmental fate, such as water solubility, soil sorption, and biodegradability. While a specific QSPR study for the environmental behavior of ibuprofen isobutyl ester was not identified, the general principles of QSPR suggest that its properties would be influenced by its molecular descriptors, including size, shape, and electronic properties.
Environmental Research and Fate Studies of Ibuprofen Esters
Occurrence and Distribution of Ibuprofen (B1674241) Esters in Environmental Matrices
The parent compound, ibuprofen, is frequently detected in wastewater effluents, surface waters, and even some drinking water sources. dss.go.thnih.govpsu.edu Its concentrations can range from nanograms to micrograms per liter in surface waters. psu.edunih.gov However, specific data on the environmental occurrence of ibuprofen isobutyl ester or other synthetic ibuprofen esters in environmental samples are notably scarce in scientific literature.
While field measurements for ibuprofen esters are not widely available, studies have detected metabolites of ibuprofen, such as carboxyibuprofen (B1674242) and hydroxyibuprofen, in wastewater and rivers. dss.go.thresearchgate.net The lack of detection data for ibuprofen esters could imply that they are not common environmental contaminants, are present at concentrations below current detection limits, or are rapidly transformed into other compounds. One study identified ibuprofen methyl ester as a byproduct during the UV-LED catalytic degradation of ibuprofen in a laboratory setting, but this does not confirm its presence in natural environments. epa.gov
Modeling Environmental Fate and Transport
Environmental models are crucial tools for predicting how chemicals move and persist in the environment. However, specific fate and transport models for ibuprofen isobutyl ester or other ibuprofen esters have not been prominently featured in the scientific literature.
Two-media fate models, which assess the partitioning of a chemical between two environmental compartments like water and the atmosphere, have been developed for related ibuprofen transformation products. nih.govresearchgate.net A notable example is the modeling of 4-isobutylacetophenone (IBAP), a semi-volatile and toxic product of ibuprofen degradation. nih.govacs.orgnih.gov
These models evaluate the balance between degradation in the aqueous phase and volatilization into the atmosphere, followed by gas-phase degradation. For IBAP, modeling suggests that in certain aquatic environments (e.g., deep, organic-rich water), a significant portion (up to 60%) of its removal can occur via volatilization and subsequent reaction with hydroxyl radicals in the atmosphere. nih.govresearchgate.netnih.gov
While these models provide valuable insights into the behavior of semi-volatile products originating from ibuprofen, similar modeling studies specifically tailored to the physicochemical properties of ibuprofen esters (e.g., their n-octanol/water partition coefficients and vapor pressures) are needed to accurately predict their environmental distribution. mdpi.comresearchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Ibuprofen |
| Ibuprofen, isobutyl ester |
| 4-Isobutylacetophenone (IBAP) |
| Carboxyibuprofen |
| Hydroxyibuprofen |
| Ibuprofen methyl ester |
| Ibuprofenol |
| Ibuprofenol acetate |
| Ibuprofen pyranoside |
Persistence and Mobility Assessments
The environmental persistence and mobility of ibuprofen esters, including the isobutyl ester, are influenced by a combination of physicochemical properties and biotic and abiotic degradation processes. While specific data on ibuprofen isobutyl ester is limited, general principles and studies on related compounds allow for an informed assessment.
Esters of pharmaceuticals can undergo hydrolysis, breaking down into the parent acid (ibuprofen) and the corresponding alcohol (isobutanol). The rate of this hydrolysis is dependent on environmental conditions such as pH and temperature. In aquatic environments, ibuprofen itself is considered to be readily biodegradable, although its persistence can be influenced by factors such as microbial activity and the presence of other organic matter. For instance, studies on the biodegradation of ibuprofen have shown varying results, with mineralization rates of 68% in aqueous systems and 45% in soil, indicating a difference in degradation potential between these two compartments. researchgate.net The non-extractable residues of ibuprofen in soil can be significant, reaching up to 30%. researchgate.net
The mobility of ibuprofen and its esters in soil and water is governed by their sorption characteristics. The hydrophilicity and water solubility of these compounds play a crucial role. mdpi.com Generally, less water-soluble compounds tend to adsorb more strongly to soil and sediment, reducing their mobility. The lipophilicity, often expressed as the octanol-water partition coefficient (log P), is a key parameter in this regard. One study on L-valine alkyl ester ibuprofenates found an inverse relationship between lipophilicity and biodegradation for some of the tested compounds. researchgate.net
While ibuprofen is known to be relatively mobile in many soil types, the esterification to an isobutyl group would likely increase its lipophilicity, potentially leading to greater sorption to organic matter in soil and sediment, thereby reducing its mobility in comparison to the parent compound. Studies on other ibuprofen esters have shown that the length of the alkyl chain can influence biodegradability, with shorter alkyl chains sometimes leading to more rapid degradation. researchgate.net For example, a study on various L-valine alkyl ester ibuprofenates showed that compounds with shorter alkyl chains were more biodegradable. researchgate.net
Table 1: Factors Influencing Persistence and Mobility of Ibuprofen Esters
| Factor | Influence on Persistence and Mobility | Research Findings |
| Hydrolysis | Breaks down the ester into ibuprofen and the corresponding alcohol, affecting the overall persistence of the ester form. The rate is pH and temperature-dependent. e3s-conferences.org | Hydrolysis under subcritical water conditions has been explored for ibuprofen degradation. e3s-conferences.org |
| Biodegradation | Microorganisms can utilize ibuprofen and its esters as a carbon source, leading to their degradation. The rate is influenced by the microbial community and environmental conditions. researchgate.netmdpi.com | Ibuprofen is readily biodegradable in aqueous systems, with up to 68% mineralization. researchgate.net Shorter alkyl chain esters of L-valine ibuprofenates showed higher biodegradability. researchgate.net |
| Sorption | The binding of the compound to soil and sediment particles, which reduces its mobility in the environment. Increased lipophilicity generally leads to stronger sorption. | The esterification of ibuprofen likely increases its lipophilicity, potentially increasing sorption compared to the parent compound. |
| Lipophilicity (log P) | A key parameter determining the tendency of a compound to partition into organic matter versus water. Higher log P values are associated with greater sorption and bioaccumulation potential. | An inverse relationship between lipophilicity and biodegradation has been observed for some ibuprofen ester derivatives. researchgate.net |
Life Cycle Assessment of Ibuprofen Ester Production Processes
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling. sci-hub.seucl.ac.ukacs.orgresearchgate.net While specific LCA studies focusing solely on ibuprofen isobutyl ester production are not widely available, LCAs of ibuprofen production provide valuable insights into the potential environmental hotspots of related ester production processes. The production of active pharmaceutical ingredients (APIs) like ibuprofen is known to have a larger environmental footprint compared to commodity chemicals. pharmaexcipients.com
Several synthesis routes for ibuprofen have been developed over the years, each with different environmental performance profiles. The traditional Boots process, for example, had a lower atom economy compared to the more modern BHC process, which improved yield and reduced waste. ewadirect.com More recent innovations, such as enzymatic and continuous flow processes, aim to further enhance the sustainability of ibuprofen synthesis. ucl.ac.ukacs.orgucl.ac.ukewadirect.com
A comparative LCA of three ibuprofen production routes—the BHC process, the Bogdan flow process, and a modified enzymatic Bogdan process—highlighted the potential for significant environmental impact reduction. ucl.ac.ukacs.orgucl.ac.uk The enzymatic process, particularly with high recycling efficiency of the enzyme, demonstrated superior environmental performance across all assessed impact categories. ucl.ac.ukacs.orgucl.ac.uk For instance, at a 50% recycling efficiency, the modified Bogdan system showed improvements in categories like acidification and human toxicity but had higher impacts in others. However, with nearly 100% enzyme recycling, it outperformed the other methods across the board. ucl.ac.ukacs.orgucl.ac.uk
Table 2: Comparison of Ibuprofen Synthesis Routes from a Life Cycle Perspective
| Synthesis Route | Key Features | Environmental Considerations |
| BHC Process | A "greener" synthesis compared to the original Boots process with improved atom economy. ewadirect.com | Uses hydrofluoric acid as a catalyst, which is hazardous but can be recycled. Generates less waste than the Boots process. ucl.ac.uk |
| Bogdan Flow Process | A continuous-flow synthesis that significantly reduces reaction time. ucl.ac.ukacs.org | Utilizes toxic solvents like methanol (B129727), which have negative environmental and health impacts. ucl.ac.ukacs.org |
| Enzymatic Bogdan Process (Modified) | Replaces the chemical saponification step with an enzymatic de-esterification, using water as a greener reagent. ucl.ac.ukacs.orgacs.orgucl.ac.uk | Shows a general reduction in environmental impact, especially with high enzyme recycling rates. Can lower impacts in categories like ecotoxicity and resource depletion. ucl.ac.ukacs.orgucl.ac.uk |
Advanced Research Directions and Future Outlook
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of ibuprofen (B1674241) esters, including the isobutyl variant, is a key area of research, with a strong focus on improving reaction efficiency and stereoselectivity. The S-(+)-enantiomer of ibuprofen is known to be significantly more pharmacologically active than its R-(-)-antipode. scielo.brscielo.br Consequently, synthetic methods that can selectively produce the S-(+)-ibuprofen isobutyl ester are of high value.
Enzymatic Esterification: A prominent approach involves the use of lipases as biocatalysts for the selective esterification of racemic ibuprofen. Lipases can exhibit high enantioselectivity, preferentially converting one enantiomer into its ester form.
Catalyst Screening: Researchers have investigated various lipases for this purpose. For instance, immobilized lipase (B570770) from Rhizomucor miehei has been shown to yield high ester conversions (49.9%) and enantiomeric excess (93.8%) in the esterification of ibuprofen with butanol, a process analogous to isobutanol esterification. scielo.br Other enzymes like Candida antarctica lipase B (CALB) are also widely studied, though they may show different selectivity. researchgate.netunife.itmdpi.com A patent describes using extracellular lipase from Yarrowia lipolytica to catalyze the esterification of racemic ibuprofen with various alcohols to produce S-ibuprofen esters. google.com
Reaction Conditions: The choice of solvent and temperature significantly affects the reaction outcome. Studies have explored various organic solvents, such as isooctane (B107328) and toluene, as well as solvent-free systems to enhance reaction rates and stability. scielo.brresearchgate.net
Chemical Synthesis: While enzymatic methods offer high selectivity, chemical synthesis routes are also being refined for greater efficiency.
Acid-Catalyzed Esterification: A common laboratory method involves the esterification of ibuprofen with the desired alcohol (e.g., isobutanol) in the presence of an acid catalyst like sulfuric acid or thionyl chloride, often under reflux. mdpi.comnajah.eduresearchgate.net
Continuous-Flow Synthesis: Modern approaches include the development of continuous-flow reactor systems. These systems can offer improved heat and mass transfer, reduced reaction times, and enhanced safety and scalability compared to traditional batch processes. nih.gov Research into flow chemistry for ibuprofen synthesis could be adapted for its esters, potentially leading to more efficient and cost-effective production. nih.govresearchgate.net
| Catalyst/Method | Alcohol | Solvent | Key Findings | Reference |
| Rhizomucor miehei Lipase | Butanol | Isooctane | High ester yield (49.9%) and enantiomeric excess (93.8%). Stable for up to 100h. | scielo.br |
| Candida antarctica Lipase B (CALB) | Glycerol (B35011) | 2-Propanol | 46% conversion of rac-ibuprofen, with 42% enantiomeric excess towards the S-enantiomer. | researchgate.net |
| Yarrowia lipolytica Lipase | Various Alcohols | Not Specified | Patented method for producing S-ibuprofen esters. | google.com |
| Thionyl Chloride | Various Alcohols | Not Specified | Standard chemical procedure for preparing crude ibuprofen esters for analytical studies. | mdpi.com |
| Continuous-Flow | Not Specified | Not Specified | Offers potential for rapid (e.g., 10-minute reaction) and efficient synthesis. | nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis and Isomer Discrimination
The ability to separate and quantify the enantiomers of ibuprofen and its derivatives is crucial for both synthetic control and environmental monitoring. Recent advancements have focused on chromatographic techniques capable of high-resolution chiral separations.
Chiral Gas Chromatography (GC): Gas chromatography is a powerful tool for analyzing volatile compounds like ibuprofen esters. The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers.
Cyclodextrin-Based CSPs: Permethylated cyclodextrins (CDs) have proven to be effective chiral selectors for ibuprofen and its alkyl esters. mdpi.com A recent study tested permethylated α-, β-, and γ-cyclodextrin stationary phases for the chiral separation of ibuprofen and its methyl, ethyl, propyl, butyl, and isobutyl esters. mdpi.comnih.gov While the free acid form of ibuprofen showed good separation on all tested phases, the alkyl esters, including isobutyl ester, exhibited much lower chiral selectivity. mdpi.com The branched alkyl esters, like isobutyl ester, tended to show slightly higher selectivity than their normal-chain counterparts. mdpi.com
Trace Analysis in Environmental Matrices: Ibuprofen isobutyl ester has been identified as a potential environmental contaminant found in wastewater sludge. pnnl.gov Detecting this compound at trace levels requires highly sensitive methods.
GC-MS/MS: A method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the analysis of pharmaceuticals, including ibuprofen isobutyl ester, in wastewater sludge samples. pnnl.gov The methodology involves extraction with methylene (B1212753) chloride followed by a derivatization step using isobutyl chloroformate (IBCF), which converts acidic analytes into their isobutyl esters for improved GC performance. The study noted that ibuprofen isobutyl ester might be present in samples even before this derivatization step, suggesting its formation or persistence in the environment. pnnl.gov
| Analytical Technique | Stationary Phase/Method | Analyte | Key Finding | Reference |
| Chiral Gas Chromatography | Permethylated β-Cyclodextrin | Ibuprofen Alkyl Esters | Alkyl esters show lower chiral selectivity than the free acid. Branched esters show slightly higher selectivity than n-alkyl esters. | mdpi.com |
| GC-MS/MS | IBCF Derivatization | Ibuprofen in Sludge | Developed for trace analysis; suggests potential presence of pre-existing ibuprofen isobutyl ester in environmental samples. | pnnl.gov |
Integrated Computational and Experimental Approaches for Mechanistic Understanding
Combining computational modeling with experimental work provides deeper insights into the mechanisms governing the synthesis and analysis of ibuprofen isobutyl ester.
Modeling Enzymatic Esterification: Molecular docking studies are used to simulate the interaction between ibuprofen enantiomers and the active site of lipase enzymes. researchgate.netmdpi.com These models help explain the observed enantioselectivity. For example, computational analysis of Candida antarctica lipase B (CaLB) and Rhizomucor miehei lipase (RM) has been used to rationalize experimental results, showing how the substrate "fits" within the enzyme's catalytic pocket. unife.itmdpi.com This understanding can guide the rational design of biocatalytic processes for producing enantiomerically pure esters.
Understanding Chiral Recognition: Molecular modeling has also been applied to understand the separation of ibuprofen esters on chiral stationary phases. mdpi.com Studies have calculated the heat of formation and intermolecular interaction energies for complexes between ibuprofen esters and cyclodextrins. These calculations support experimental findings, for instance, by suggesting that a "reversed orientation" of the ester within the cyclodextrin (B1172386) cavity might be more stable, influencing which enantiomer is retained longer on the column. mdpi.com
Green Chemistry Innovations in Ester Synthesis and Degradation Mitigation
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds and their derivatives. The goal is to develop processes that are more environmentally benign, safer, and more efficient.
Biocatalysis: The use of enzymes, such as lipases, for esterification is a prime example of a green chemistry approach. researchgate.netmdpi.com Enzymes operate under mild conditions (moderate temperature and pH), are biodegradable, and can be immobilized and reused, reducing waste and energy consumption compared to conventional chemical catalysts. scielo.br
Solvent-Free Synthesis: Conducting esterification reactions in solventless media, where a liquid substrate like glycerol can also act as the solvent, minimizes the use of volatile and often hazardous organic solvents. researchgate.netmdpi.com
Atom Economy: Research into novel synthetic routes, such as those employing hydrocarboxylation or C-H metalation, aims to improve atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product, thereby minimizing waste. nih.govresearchgate.net
Environmental Remediation Strategies Targeting Ibuprofen Esters and Metabolites
The detection of ibuprofen and its derivatives, including ibuprofen isobutyl ester, in wastewater and sludge highlights their role as emerging environmental pollutants. pnnl.gov While research on the environmental fate of the parent compound ibuprofen is extensive, specific studies on its esters are less common but growing in importance.
The presence of ibuprofen isobutyl ester in municipal biosolids suggests that it can persist through conventional wastewater treatment processes. pnnl.gov Biosolids are often applied to land as fertilizer, creating a potential pathway for the introduction of these compounds into soil and aquatic environments.
Future research is expected to focus on developing targeted remediation strategies. While specific methods for ibuprofen isobutyl ester have not been extensively detailed, potential approaches could be adapted from those used for other pharmaceutical pollutants:
Advanced Oxidation Processes (AOPs): Techniques like ozonation, UV/H₂O₂, and Fenton reactions are effective at degrading a wide range of organic micropollutants and could be applied to break down ibuprofen esters.
Bioremediation: The use of microorganisms capable of degrading persistent organic pollutants could offer an environmentally friendly solution for contaminated soil and water.
Phytoremediation: The use of plants to absorb and break down contaminants is another potential green remediation strategy.
Further investigation is needed to understand the degradation pathways of ibuprofen isobutyl ester in the environment and to develop and optimize effective remediation technologies to mitigate its potential impact.
Q & A
Basic Question: What are the established methodologies for synthesizing ibuprofen isobutyl ester, and how do reaction conditions influence yield and purity?
Methodological Answer:
Ibuprofen isobutyl ester can be synthesized via esterification of ibuprofen acid with isobutyl alcohol using catalysts like sulfuric acid or enzymatic methods. Key steps include:
- Substitution reaction : Reacting 2-(4-isobutyl phenyl)-propionic acid with isobutyl alcohol in the presence of a catalyst (e.g., concentrated H₂SO₄) under reflux .
- Purification : Distillation at 131.2°C to isolate the ester, followed by filtration with anhydrous sodium sulfate for water removal .
- Optimization : Adjusting molar ratios, temperature, and catalyst concentration to maximize yield. For example, excess isobutyl alcohol shifts equilibrium toward ester formation, while higher temperatures (e.g., 80–100°C) accelerate reaction rates but risk side reactions .
Basic Question: What analytical techniques are critical for confirming the structural integrity of ibuprofen isobutyl ester in synthetic chemistry research?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and absence of carboxylic acid O-H peaks (~2500–3300 cm⁻¹) .
- ¹H Nuclear Magnetic Resonance (NMR) : Key signals include:
- 0.8–1.0 ppm (d, 6H, isobutyl CH₃ groups).
- 2.4 ppm (s, 2H, CH₂ adjacent to ester oxygen).
- 7.3–7.9 ppm (m, aromatic protons from ibuprofen’s benzene ring) .
- Gas Chromatography (GC) : Retention times (e.g., 1.753 minutes for ethyl benzoate analogs) and peak purity assessments validate compound identity .
Basic Question: How should researchers design experiments to evaluate the efficacy of ibuprofen isobutyl ester in reducing Minimum Miscible Pressure (MMP) in enhanced oil recovery?
Methodological Answer:
- Long-Slim-Tube Displacement : Inject citric acid isobutyl ester slugs (e.g., 0.001–0.004 PV) into crude oil-CO₂ systems under varying pressures. Measure recovery rates and calculate MMP using displacement efficiency curves .
- Slug Size Optimization : Test incremental slug sizes (e.g., 0.001 PV increments) to identify the point of diminishing returns. For instance, 0.003 PV reduces MMP by 6.1 MPa but further increases yield minimal improvements .
- Data Validation : Replicate experiments ≥3 times and use ANOVA to assess statistical significance (p < 0.05) .
Advanced Question: How can tandem mass spectrometry (MS/MS) and statistical analysis resolve ambiguities in the fragmentation pathways of ibuprofen isobutyl ester derivatives?
Methodological Answer:
- MS³ Fragmentation : Perform in-source collision-induced dissociation (CID) to isolate precursor ions (e.g., m/z 231 for unlabeled ester). Generate product ion spectra to map pathways (e.g., McLafferty rearrangement yielding m/z 175 fragments) .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen loss during fragmentation (e.g., guanidino group elimination). Compare spectra to confirm proposed mechanisms .
- Statistical Validation : Apply Dunnett’s Multiple Comparison Test to assess fragment intensity differences across experimental conditions, ensuring p < 0.05 significance .
Advanced Question: How can researchers resolve contradictory data when optimizing parameters like slug size or reaction temperature?
Methodological Answer:
- Controlled Variable Testing : Isolate one parameter (e.g., slug size) while holding others constant. For MMP studies, incremental slug increases (0.001–0.004 PV) revealed nonlinear MMP reduction, with optimal efficacy at 0.003 PV .
- Meta-Analysis : Compare results across peer-reviewed studies (e.g., Fischer esterification vs. enzymatic methods) to identify consensus thresholds for temperature or catalyst ratios .
- Error Source Identification : Use control experiments to rule out confounding variables (e.g., impurities in crude oil samples affecting MMP measurements) .
Advanced Question: What role can AI-driven platforms play in accelerating the design of ibuprofen isobutyl ester synthesis protocols?
Methodological Answer:
- Algorithmic Optimization : Tools like Coscientist leverage GPT-4 to generate synthesis steps (e.g., reagent selection, temperature profiles) and validate procedures via similarity scoring against published protocols .
- Data Mining : AI extracts reaction conditions from patents or journals (e.g., catalyst concentrations, solvent systems) to propose high-yield pathways .
- Peer Review Integration : Cross-check AI-generated protocols with expert feedback to address methodological flaws (e.g., unaccounted side reactions) .
Basic Question: What frameworks ensure rigor when formulating research questions about ibuprofen isobutyl ester’s physicochemical properties?
Methodological Answer:
- PICO Framework : Define Population (e.g., ester derivatives), Intervention (e.g., synthesis method), Comparison (e.g., catalytic vs. enzymatic esterification), and Outcome (e.g., yield ≥85%) .
- FINER Criteria : Ensure questions are Feasible (lab resources available), Novel (e.g., unexplored MMP applications), and Relevant (therapeutic or industrial potential) .
Advanced Question: How should researchers address ethical and reproducibility challenges in studies involving ibuprofen isobutyl ester?
Methodological Answer:
- Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of NSAID-sensitive individuals) .
- Reproduibility Protocols : Publish raw data (e.g., NMR spectra, GC chromatograms) and detailed methodologies (e.g., exact slug injection rates) in open-access repositories .
- Peer Review : Submit protocols to platforms like Investigator’s Brochure (IB) for multidisciplinary validation of safety and efficacy claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
